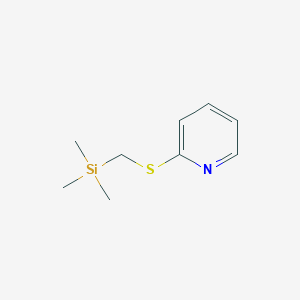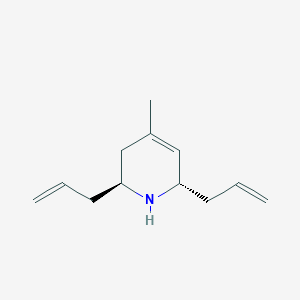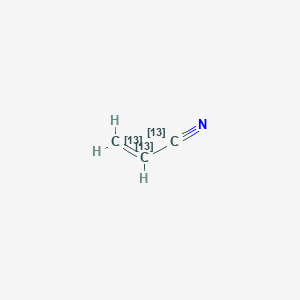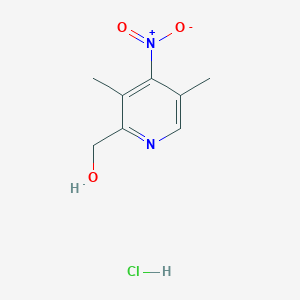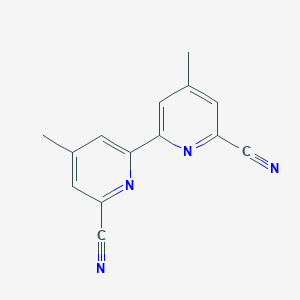
6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine', commonly known as DCB, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. DCB is a highly conjugated molecule that possesses excellent electron-accepting abilities, making it an ideal candidate for various applications in different fields.
Mechanism Of Action
DCB acts as an electron acceptor due to its highly conjugated structure. It can accept electrons from other molecules, leading to the formation of radical cations. These radical cations can further react with other molecules, leading to the formation of new compounds.
Biochemical And Physiological Effects
DCB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal properties. DCB has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
DCB possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It also possesses excellent electron-accepting abilities, making it an ideal candidate for various applications in different fields. However, DCB is a toxic compound that requires proper handling and disposal.
Future Directions
DCB has several potential future directions. It can be employed as a building block in the synthesis of new organic compounds with unique properties. DCB can also be used as a catalyst in various chemical reactions, leading to the development of new synthetic methodologies. Further studies are required to explore the biochemical and physiological effects of DCB and its potential applications in medicine.
Synthesis Methods
DCB can be synthesized through different methods, including the reaction of 4,4'-dimethyl-2,2'-bipyridine with cyanogen bromide or the reaction of 4,4'-dimethyl-2,2'-bipyridine with nitromethane followed by the reduction of the nitro group to an amino group. The latter method is more commonly used due to its simplicity and high yield.
Scientific Research Applications
DCB has been widely used in scientific research due to its unique properties. It has been employed as a building block in the synthesis of various organic compounds, including conducting polymers, organic semiconductors, and dyes. DCB has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
properties
CAS RN |
143578-41-0 |
|---|---|
Product Name |
6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine |
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-(6-cyano-4-methylpyridin-2-yl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10N4/c1-9-3-11(7-15)17-13(5-9)14-6-10(2)4-12(8-16)18-14/h3-6H,1-2H3 |
InChI Key |
CUVQMRAQEXFPQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C)C#N |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C)C#N |
synonyms |
6,6'-DICYANO-4,4'-DIMETHYL-2,2'-BIPYRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



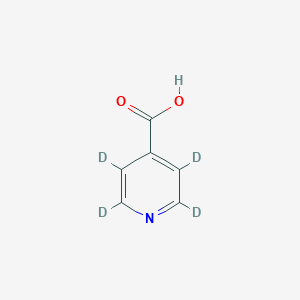
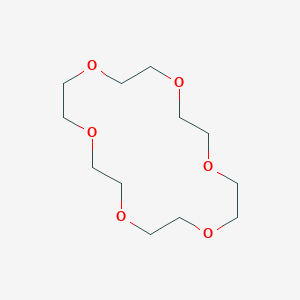
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
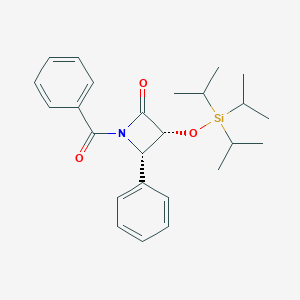
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
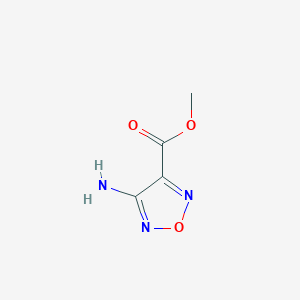
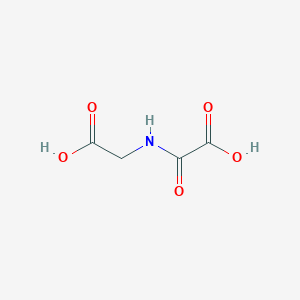
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)

